2-Amino-5-morpholin-4-ylmethylbenzamide
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-amino-5-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C12H17N3O2/c13-11-2-1-9(7-10(11)12(14)16)8-15-3-5-17-6-4-15/h1-2,7H,3-6,8,13H2,(H2,14,16) |
InChI Key |
WZYGJBKPOUUDDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=C(C=C2)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences, physicochemical properties, and applications of 2-Amino-5-morpholin-4-ylmethylbenzamide and related compounds:
Key Research Findings
Methyl ester derivatives (e.g., Methyl 5-amino-2-morpholinobenzoate) demonstrate higher lipophilicity, favoring membrane permeability but requiring hydrolysis for bioactive metabolite release .
Reactivity and Synthetic Utility: Halogenated analogs (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) are prized for cross-coupling reactions, enabling rapid diversification in drug discovery pipelines. In contrast, the morpholinylmethyl group in the target compound supports hydrogen-bonding interactions critical for target protein binding . The amino group in 2-Amino-5-morpholin-4-ylmethylbenzamide facilitates functionalization via diazotization or acylation, whereas benzimidazole derivatives rely on electrophilic aromatic substitution .
Biological Activity: Benzimidazole derivatives (e.g., 5-Amino-2-(4-aminophenyl)benzimidazole) show promise in targeting DNA topoisomerases, whereas the target compound’s amide backbone is more suited for enzyme inhibition (e.g., kinases) due to its hydrogen-bonding capacity . Halogenated esters are often precursors to anticancer agents, leveraging halogen atoms for covalent binding or steric effects .
Preparation Methods
Nucleophilic Substitution Followed by Amidation
This method involves introducing the morpholine moiety via nucleophilic substitution, followed by amidation to form the benzamide structure.
Procedure :
-
Bromination of 5-methylbenzamide :
-
Morpholine Substitution :
-
Nitro Reduction :
Advantages :
-
Straightforward functionalization of the benzamide core.
-
High regioselectivity due to the reactivity of the benzylic bromide.
Limitations :
-
Requires handling of toxic brominating agents.
-
Multi-step purification increases complexity.
Reductive Amination Approach
This route employs reductive amination to install the morpholine-methyl group and amino functionality simultaneously.
Procedure :
-
Synthesis of 5-Formylbenzamide :
-
Reductive Amination :
Key Data :
| Step | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Oxidation | TEMPO/NaOCl | 0–25°C | 6 | 70 |
| Reductive Amination | Morpholine, NaBH₃CN | 50°C | 18 | 65 |
Advantages :
-
Avoids halogenation steps.
-
Single-pot reaction reduces intermediate isolation.
Limitations :
-
Lower yields due to competing side reactions.
-
Requires strict control of stoichiometry.
Direct Coupling via Buchwald–Hartwig Amination
Palladium-catalyzed coupling enables direct introduction of the amino group while constructing the benzamide backbone.
Procedure :
-
Synthesis of 5-Morpholin-4-ylmethylbenzoyl Chloride :
-
Amidation with Ammonia :
Key Data :
| Intermediate | Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ | 70°C | 2.5 | 97 |
| Amidation | NH₄OH | 0°C | 1.5 | 83 |
Advantages :
-
High-purity final product.
-
Scalable for industrial applications.
Limitations :
-
Requires anhydrous conditions for acyl chloride formation.
-
Sensitivity to moisture during amidation.
Comparative Analysis of Methods
| Method | Key Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | Bromination, substitution, reduction | 55–60 | 95–98 | High |
| Reductive Amination | Oxidation, reductive amination | 40–45 | 90–92 | Moderate |
| Buchwald–Hartwig | Acyl chloride, amidation | 75–80 | 98–99 | High |
Insights :
-
The Buchwald–Hartwig route offers superior yield and purity, making it preferable for large-scale synthesis.
-
Nucleophilic substitution is ideal for laboratories with access to brominating agents.
Optimization Strategies
Solvent and Catalyst Selection
Q & A
Q. Optimization strategies :
- Temperature control : Maintain reaction temperatures between 0–25°C during sensitive steps (e.g., coupling) to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert solvents (e.g., THF) prevent unwanted hydrolysis.
- Purification : Use column chromatography or recrystallization to isolate high-purity products.
Refer to analogous synthesis protocols for morpholine-containing benzamides (e.g., methyl 4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide) for reaction condition benchmarks .
Basic: What analytical techniques are critical for confirming the structural identity of 2-Amino-5-morpholin-4-ylmethylbenzamide?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the morpholine ring (δ ~3.6 ppm for N-CH protons) and benzamide protons (δ ~7-8 ppm for aromatic protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) with <2 ppm error.
- X-ray Crystallography : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths and angles, particularly for the morpholine-benzamide junction.
Software tools : SHELXL (for crystallographic refinement) and Gaussian (for computational validation of spectroscopic data) are recommended .
Advanced: How can researchers investigate the structure-activity relationship (SAR) of 2-Amino-5-morpholin-4-ylmethylbenzamide in enzyme inhibition studies?
- Functional group modification : Systematically replace or modify the morpholine ring (e.g., with piperazine or thiomorpholine) to assess its role in target binding.
- Enzyme assays : Conduct kinetic assays (e.g., IC determination) using purified enzymes (e.g., kinases or proteases) to compare inhibitory potency.
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites, focusing on hydrogen bonding with the morpholine oxygen.
Case study : Analogous morpholine-containing compounds show enhanced bioactivity due to improved solubility and target affinity .
Advanced: How should crystallographers address data twinning or low-resolution challenges in X-ray studies of 2-Amino-5-morpholin-4-ylmethylbenzamide?
- Data collection : Optimize crystal mounting and cooling (e.g., cryoprotection with glycerol) to minimize lattice defects.
- Twinning analysis : Use the R metric and SHELXL’s TWIN/BASF commands to model twinned data. For low-resolution data (>2.0 Å), apply anisotropic B-factor refinement and omit weak reflections.
- Validation tools : Check for outliers in bond lengths/angles using CCDC’s Mercury software and cross-validate with PLATON’s ADDSYM .
Advanced: How can contradictory biological activity data for 2-Amino-5-morpholin-4-ylmethylbenzamide be resolved across studies?
- Assay standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature, and cell passage number).
- Impurity profiling : Use HPLC-MS to identify batch-specific impurities that may interfere with activity.
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm the compound’s primary biological target versus off-target effects.
Example : Discrepancies in IC values may arise from variations in cell permeability assays (e.g., serum protein binding differences) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
